molecular formula C13H12BrNO3 B14034134 Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate

Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate

Cat. No.: B14034134
M. Wt: 310.14 g/mol
InChI Key: MNZWWCBZDRZHRV-UHFFFAOYSA-N
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Description

Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an ethyl ester group at the 2-position, an acetyl group at the 7-position, and a bromine atom at the 3-position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate typically involves multiple steps:

    Starting Material: The synthesis begins with 1H-indole-2-carboxylic acid.

    Esterification: The carboxylic acid group is esterified to form 1H-indole-2-carboxylate.

    Bromination: Bromine is introduced at the 3-position of the indole ring using a brominating agent such as N-bromosuccinimide (NBS).

    Acetylation: The acetyl group is introduced at the 7-position using an acetylating agent like acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative of the indole compound.

Scientific Research Applications

Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-bromo-1H-indole-2-carboxylate: Similar structure but lacks the acetyl group at the 7-position.

    Ethyl 7-acetyl-1H-indole-2-carboxylate: Similar structure but lacks the bromine atom at the 3-position.

    Ethyl 3-bromo-1H-indole-2-carboxylate: Similar structure but lacks the acetyl group at the 7-position.

Uniqueness

Ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate is unique due to the presence of both the acetyl and bromine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

ethyl 7-acetyl-3-bromo-1H-indole-2-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)12-10(14)9-6-4-5-8(7(2)16)11(9)15-12/h4-6,15H,3H2,1-2H3

InChI Key

MNZWWCBZDRZHRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)C(=O)C)Br

Origin of Product

United States

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